REACTION_CXSMILES
|
C([Mg]Cl)(C)C.I[C:7]1[CH:12]=[C:11]([S:13][CH3:14])[N:10]=[CH:9][N:8]=1.[Sn:15](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>C1COCC1>[CH3:14][S:13][C:11]1[CH:12]=[C:7]([Sn:15]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
IC1=NC=NC(=C1)SC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Bu3SnCl
|
Quantity
|
2.75 mL
|
Type
|
reactant
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate in hexanes from 0% to 10%
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=NC(=C1)[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |